what are the properties of 2,2,2-Trifluoroethanol
what are the properties of 2,2,2-Trifluoroethanol
An In-depth Technical Guide to 2,2,2-Trifluoroethanol: Properties, Applications, and Experimental Protocols
Authored by a Senior Application Scientist
Abstract
2,2,2-Trifluoroethanol (TFE), a fluorinated alcohol with the chemical formula CF3CH2OH, is a colorless, water-miscible liquid possessing a unique combination of physicochemical properties that render it an invaluable tool in modern chemical and biochemical research.[1][2] Its strong electron-withdrawing trifluoromethyl group significantly influences its acidity, hydrogen-bonding capabilities, and solvent behavior, distinguishing it from its non-fluorinated counterpart, ethanol.[1][2] This guide provides a comprehensive overview of the core properties of TFE, its diverse applications in organic synthesis and protein chemistry, and detailed, field-proven experimental protocols for its effective utilization. The content is specifically tailored for researchers, scientists, and drug development professionals who seek to leverage the unique attributes of this versatile solvent.
Unveiling the Core Physicochemical Properties of 2,2,2-Trifluoroethanol
The distinct behavior of TFE originates from its molecular structure, which features a highly electronegative trifluoromethyl group adjacent to a hydroxyl group. This arrangement imparts a unique electronic character that governs its physical and chemical properties.
Fundamental Physical Constants
A summary of the key physical properties of TFE is presented in Table 1, providing a quantitative basis for its handling and application in various experimental setups.
| Property | Value | Source |
| Molecular Formula | C2H3F3O | [3] |
| Molar Mass | 100.04 g/mol | [2] |
| Appearance | Colorless liquid | [2] |
| Odor | Ethanol-like | [4] |
| Density | 1.383 g/cm³ (at 25 °C) | [4] |
| Boiling Point | 73.6 °C | [4] |
| Melting Point | -43.5 °C | [4] |
| Refractive Index | 1.2940 (at 20 °C) | [4] |
| pKa | 12.4 | [2] |
| Viscosity | 1.75 cP (at 20 °C) | [4] |
| Flash Point | 29 °C (85 °F) | [4] |
| Solubility | Miscible with water, ethanol, ethers, ketones, and chloroform.[2][4][5] |
Unique Solvent Characteristics
The trifluoromethyl group's strong electron-withdrawing nature makes the hydroxyl proton of TFE significantly more acidic than that of ethanol.[1] This enhanced acidity, coupled with its ability to act as a strong hydrogen bond donor but a poor hydrogen bond acceptor, defines its solvent properties.[6] TFE is a highly polar, ionizing solvent capable of forming stable hydrogen-bonded complexes with a variety of molecules, including heterocycles like tetrahydrofuran and pyridine.[1]
Applications in Peptide and Protein Chemistry: A Tool for Structural Modulation
One of the most prominent applications of TFE is in the study of peptide and protein folding and structure.[1][7] It is widely recognized for its ability to induce and stabilize secondary structures, particularly α-helices, in peptides and proteins that may otherwise exist in random coil conformations in aqueous solutions.[8][9][10]
Mechanism of Secondary Structure Stabilization
The stabilizing effect of TFE on peptide secondary structures is a subject of extensive research. The prevailing mechanism suggests that TFE preferentially solvates the peptide backbone, displacing water molecules.[9][11] This "desolvation" effect reduces the competition for hydrogen bond formation between water and the peptide backbone, thereby promoting the formation of intramolecular hydrogen bonds that are characteristic of α-helices and β-sheets.[9][11] Furthermore, the low dielectric environment created by the aggregation of TFE molecules around the peptide favors these intramolecular interactions.[9][11]
It is crucial to note that the effect of TFE is concentration-dependent. Low concentrations of TFE can stabilize the tertiary structure of proteins, while higher concentrations can act as a denaturant, disrupting the native conformation.[8][12]
Caption: Mechanism of TFE-induced α-helix formation in peptides.
Experimental Protocol: TFE-Induced Helicity Analysis by Circular Dichroism (CD) Spectroscopy
This protocol outlines the steps for analyzing the effect of TFE on the secondary structure of a peptide using CD spectroscopy.
Materials:
-
Peptide of interest
-
2,2,2-Trifluoroethanol (spectroscopic grade)
-
Phosphate buffer (e.g., 10 mM, pH 7.4)
-
CD spectropolarimeter
-
Quartz cuvette with a 1 mm path length
Procedure:
-
Peptide Stock Solution Preparation: Prepare a concentrated stock solution of the peptide in the phosphate buffer. The final concentration in the cuvette should be in the range of 10-100 µM.
-
TFE Titration Series: Prepare a series of solutions with varying concentrations of TFE (e.g., 0%, 10%, 20%, 30%, 40%, 50% v/v) in the phosphate buffer, each containing the same final concentration of the peptide.
-
CD Spectra Acquisition:
-
Record a baseline spectrum of the corresponding buffer (with the respective TFE concentration) without the peptide.
-
Record the CD spectrum of each peptide solution from 260 nm to 190 nm.
-
Subtract the baseline spectrum from the corresponding sample spectrum.
-
-
Data Analysis:
-
Monitor the change in the CD signal at 222 nm, which is characteristic of α-helical content.
-
Calculate the mean residue ellipticity (MRE) to quantify the helical content at each TFE concentration.
-
Applications in Organic Synthesis: A Versatile and Reactive Solvent
TFE's unique properties also make it a valuable solvent and reagent in organic synthesis.[5]
Oxidation Reactions
TFE is an effective solvent for oxidation reactions, particularly those involving hydrogen peroxide.[1] For instance, the oxidation of sulfur compounds is efficiently carried out in TFE.[1]
Nucleophilic Aromatic Substitution (SNAr) Reactions
Recent studies have demonstrated that TFE can significantly improve the selectivity of nucleophilic aromatic substitution (SNAr) reactions on peptides.[13] When compared to traditional solvents like DMF, TFE enhances the chemoselectivity for specific nucleophilic side chains in peptides, offering better control over the arylation process.[13]
Caption: TFE enhances selectivity in peptide SNAr reactions.
Spectroscopic Properties of 2,2,2-Trifluoroethanol
Understanding the spectroscopic signature of TFE is crucial for its use in analytical techniques like NMR spectroscopy.
NMR Spectroscopy
-
¹H NMR: The proton NMR spectrum of TFE typically shows a quartet for the methylene protons (-CH₂-) due to coupling with the three fluorine atoms, and a triplet for the hydroxyl proton (-OH) due to coupling with the methylene protons. The chemical shifts can vary depending on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will show two signals corresponding to the two carbon atoms, with characteristic splitting patterns due to C-F coupling.
-
¹⁹F NMR: The fluorine NMR spectrum will exhibit a triplet due to coupling with the two methylene protons.
For detailed and interactive spectra, refer to publicly available databases.[14]
Safety and Handling
2,2,2-Trifluoroethanol is a hazardous substance and must be handled with appropriate safety precautions.[5]
-
Toxicity: TFE is toxic if swallowed, inhaled, or in contact with skin.[2][7] It is also known to cause serious eye damage and may cause respiratory irritation.[7] Research has indicated that it can be a testicular toxicant in animal studies.[2]
-
Flammability: It is a flammable liquid and vapor.[7]
-
Handling: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from sources of ignition.[4]
Conclusion
2,2,2-Trifluoroethanol is a uniquely versatile solvent with a broad range of applications in both chemistry and biology. Its ability to modulate peptide and protein structure has made it an indispensable tool in the study of protein folding and in the design of bioactive peptides. In organic synthesis, its distinct solvent properties enable novel and selective transformations. A thorough understanding of its physicochemical properties, coupled with stringent adherence to safety protocols, will empower researchers to fully harness the potential of this remarkable fluorinated alcohol.
References
- ChemicalBook. (2019, November 13). Applications of 2,2,2-Trifluoroethanol.
- ACS Publications. Conformation of 2,2,2-Trifluoroethanol and the Solvation Structure of Its 2-Fluoropyridine Clusters. The Journal of Physical Chemistry A.
- Roccatano, D., Colombo, G., Fioroni, M., & Mark, A. E. (2002). Mechanism by which 2,2,2-trifluoroethanol/water mixtures stabilize secondary-structure formation in peptides: A molecular dynamics study. PNAS, 99(19), 12179–12184.
- Fioroni, M., & Burger, K. (2001). Properties of 2,2,2-trifluoroethanol and water mixtures. The Journal of Chemical Physics, 114(1), 426-435.
- Wikipedia. 2,2,2-Trifluoroethanol.
- Halocarbon. Trifluoroethanol: Top 5 Uses, Properties & Safety Guide.
- ACS Publications. Experimental Validation of the Role of Trifluoroethanol as a Nanocrowder. The Journal of Physical Chemistry B.
- ChemicalBook. (2026, January 13). 2,2,2-Trifluoroethanol (CAS 75-89-8).
- NIST. Ethanol, 2,2,2-trifluoro-. NIST WebBook.
- Gimenez, D., Dose, A., Robson, N. L., Sandford, G., & Cobb, S. L. (2017). 2,2,2-Trifluoroethanol as a solvent to control nucleophilic peptide arylation. Organic & Biomolecular Chemistry, 15(19), 4081-4085.
- PubChem. 2,2,2-Trifluoroethanol.
- PubMed. Mechanism by which 2,2,2-trifluoroethanol/water mixtures stabilize secondary-structure formation in peptides: a molecular dynamics study.
- PubMed. Comparison of the effects of 2,2,2-trifluoroethanol on peptide and protein structure and function.
- ChemicalBook. (n.d.). 2,2,2-Trifluoroethanol(75-89-8) 1H NMR spectrum.
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